

A Comparative Guide to the Characterization of 4-Bromo-2-nitroaniline Derivatives

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Compound of Interest

Compound Name: 4-Bromo-2-nitro-5-(pentyloxy)aniline

Cat. No.: B572421

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for **4-Bromo-2-nitro-5-(pentyloxy)aniline** and its structural analogs. Due to the limited availability of experimental data for the target compound, this guide focuses on a detailed comparison with two related, well-characterized molecules: 4-Bromo-2-nitroaniline and 4-Bromo-2-methyl-5-nitroaniline. This comparison aims to provide a valuable reference for researchers working with substituted nitroanilines, highlighting the influence of different substituents on their physicochemical properties.

Characterization Data Summary

The following table summarizes the available characterization data for **4-Bromo-2-nitro-5-(pentyloxy)aniline** and its selected alternatives.

Property	4-Bromo-2-nitro-5-(pentyloxy)aniline	4-Bromo-2-nitroaniline	4-Bromo-2-methyl-5-nitroaniline
CAS Number	1255574-52-7	875-51-4[1][2]	71785-48-3
Molecular Formula	C ₁₁ H ₁₅ BrN ₂ O ₃	C ₆ H ₅ BrN ₂ O ₂ [1][2]	C ₇ H ₇ BrN ₂ O ₂
Molecular Weight	303.16 g/mol	217.02 g/mol [1][2]	231.05 g/mol
Melting Point	Data not available	110-113 °C	Data not available
¹ H NMR	Data not available	Data available[3]	Data not available
¹³ C NMR	Data not available	Data available[4]	Data not available
Mass Spectrometry	Data not available	Data available[3]	Data not available
Infrared (IR) Spectroscopy	Data not available	Data available[5][6]	Data not available

Experimental Protocols

The following are detailed methodologies for the key characterization techniques cited in this guide.

Melting Point Determination

A calibrated digital melting point apparatus is used to determine the melting range of the solid compounds. A small, dry sample is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus, and the temperature is raised at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the melting point is approached. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz). For ¹³C

NMR, broadband proton decoupling is employed to simplify the spectrum, and chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry

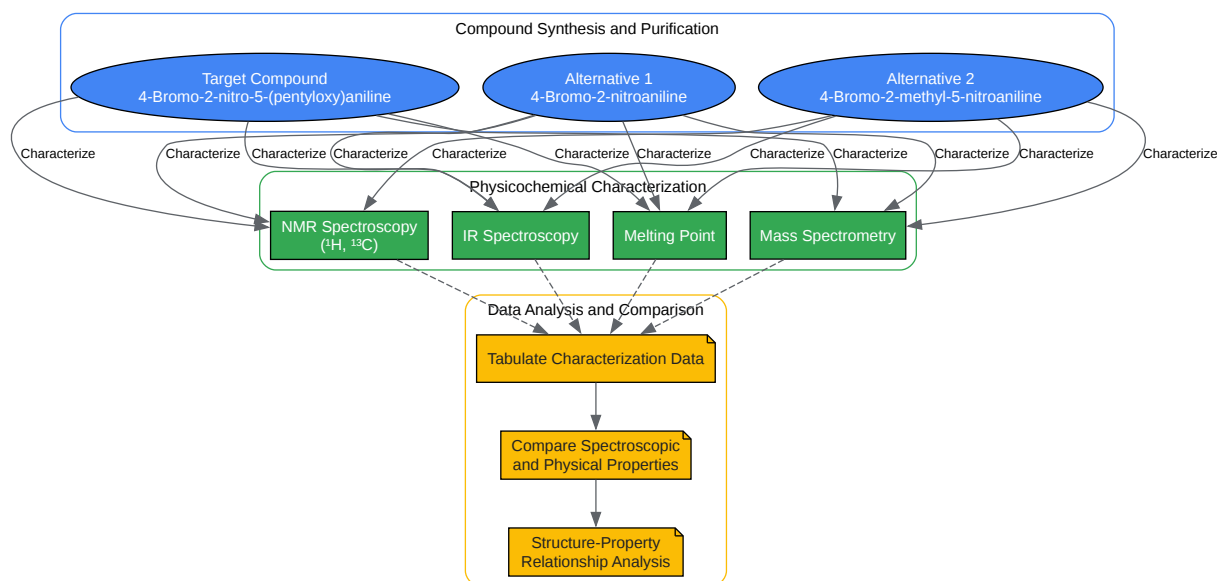
Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample is introduced into the ion source, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The data is presented as a plot of relative ion intensity versus m/z .

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded in the range of 4000-400 cm^{-1} , and the positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Conceptual Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization and comparison of chemical compounds.



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Caption: Workflow for the characterization and comparison of related chemical compounds.

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